Pyrimido[4,5-d][1,2,3]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-d][1,2,3]triazine typically involves the condensation of suitable precursors such as aminopyrimidines with nitriles or other nitrogen-containing reagents. One common method involves the reaction of 4-aminopyrimidine with cyanogen bromide under basic conditions to form the triazine ring .
Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimido[4,5-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimido[4,5-d][1,2,3]triazine derivatives are used as building blocks in the synthesis of more complex molecules. They serve as intermediates in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound derivatives are studied for their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the development of new therapeutic agents .
Medicine: this compound derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic activity against various cancer cell lines and are being investigated for their mechanisms of action and therapeutic potential .
Industry: In the industrial sector, this compound derivatives are used in the development of agrochemicals, including herbicides and fungicides. Their ability to interact with biological targets makes them valuable in agricultural applications .
Wirkmechanismus
The mechanism of action of pyrimido[4,5-d][1,2,3]triazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[5,4-d][1,2,3]triazine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: A compound with a fused thiophene and pyrimidine ring system, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, used as a scaffold for kinase inhibitors.
Uniqueness: Pyrimido[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
6133-64-8 |
---|---|
Molekularformel |
C5H3N5 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
pyrimido[4,5-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H |
InChI-Schlüssel |
LLYAVTKYMSBOTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NN=NC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.